2-Chloro-4-phenylbenzonitrile
Overview
Description
2-Chloro-4-phenylbenzonitrile is an organic compound with the molecular formula C13H8ClN. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial studies. This compound is known for its stability and unique chemical properties, making it a valuable reagent in synthetic chemistry.
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, such as 2-Chloro-4-phenylbenzonitrile, typically react via an SN2 pathway . This reaction involves a nucleophile attacking the carbon at the same time that the electrons kick off onto the bromine to form the bromide anion .
Molecular Mechanism
The molecular mechanism of this compound involves a free radical reaction . In this reaction, a nucleophile attacks the carbon at the same time that the electrons kick off onto the bromine to form the bromide anion . This reaction is typically facilitated by N-bromosuccinimide .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature
Metabolic Pathways
It is known that benzylic halides, such as this compound, typically react via an SN2 pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-phenylbenzonitrile can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This method utilizes boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions . Another method involves the chlorination of 4-phenylbenzonitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction mixture is typically poured into a cooled solvent like toluene or benzene, stirred at room temperature, and then filtered to remove insoluble inorganic compounds. The solvent is then distilled off, and the residue is washed with carbon tetrachloride to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-phenylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or ozone, often under elevated temperatures.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens like chlorine or bromine, often in the presence of a catalyst such as iron(III) chloride
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of reduced compounds with added hydrogen.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Chloro-4-phenylbenzonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenylbenzonitrile involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and products, influencing various biochemical and chemical pathways .
Comparison with Similar Compounds
- 4-Chloro-2-phenylbenzonitrile
- 2-Bromo-4-phenylbenzonitrile
- 2-Chloro-4-methylbenzonitrile
Comparison: 2-Chloro-4-phenylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its analogs. For instance, the presence of the chlorine atom at the 2-position and the phenyl group at the 4-position enhances its reactivity and stability in various chemical reactions .
Properties
IUPAC Name |
2-chloro-4-phenylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWQWLRTJSOMIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281355 | |
Record name | 2-chloro-4-phenylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-92-7 | |
Record name | 3-Chloro[1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5435-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 21381 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5435-92-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-4-phenylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80281355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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